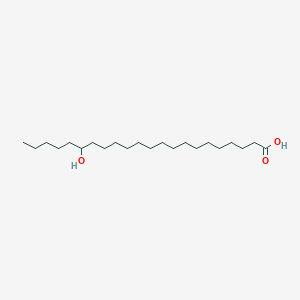
17-Hydroxydocosanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Hydroxydocosanoic acid is a very long-chain fatty acid with the molecular formula C22H44O3. It is a hydroxy fatty acid, specifically a hydroxylated derivative of docosanoic acid. This compound is known for its role as a Bronsted acid, capable of donating a hydron to an acceptor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17-Hydroxydocosanoic acid typically involves the hydroxylation of docosanoic acid. This can be achieved through various chemical reactions, including the use of oxidizing agents. One common method involves the use of hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the 17th carbon position .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation. Certain species of fungi, such as Aspergillus fumigatus and Penicillium chrysogenum, have been shown to produce hydroxy fatty acids, including this compound, through their metabolic processes .
Analyse Chemischer Reaktionen
Types of Reactions
17-Hydroxydocosanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The hydroxyl group can be reduced to form a saturated fatty acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 17-ketodocosanoic acid or 17-carboxydocosanoic acid.
Reduction: Formation of docosanoic acid.
Substitution: Formation of various substituted docosanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
17-Hydroxydocosanoic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Industry: Used in the production of biodegradable polymers and surfactants.
Wirkmechanismus
The mechanism of action of 17-Hydroxydocosanoic acid involves its interaction with specific molecular targets and pathways. It has been shown to exert anti-inflammatory effects by modulating the activity of nuclear factor kappa B (NF-κB) and reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Additionally, it can activate the lipoxin A4 receptor (ALX) to inhibit inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 22-Hydroxydocosanoic acid
- 24-Hydroxytetracosanoic acid
- Adipic acid
Uniqueness
17-Hydroxydocosanoic acid is unique due to its specific hydroxylation at the 17th carbon position, which imparts distinct chemical and biological properties. Compared to other hydroxy fatty acids, it has shown higher potency in anti-inflammatory applications, making it a valuable compound for medical research .
Eigenschaften
CAS-Nummer |
97530-52-4 |
|---|---|
Molekularformel |
C22H44O3 |
Molekulargewicht |
356.6 g/mol |
IUPAC-Name |
17-hydroxydocosanoic acid |
InChI |
InChI=1S/C22H44O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h21,23H,2-20H2,1H3,(H,24,25) |
InChI-Schlüssel |
VJTDLVQCOOQUMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CCCCCCCCCCCCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, (1,1-dimethylethyl)[(1-ethenylhexyl)oxy]dimethyl-](/img/structure/B14333441.png)
![{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane](/img/structure/B14333446.png)
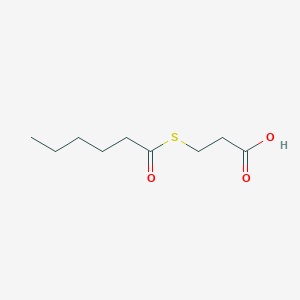
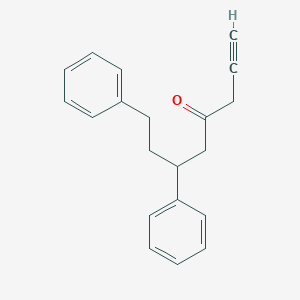

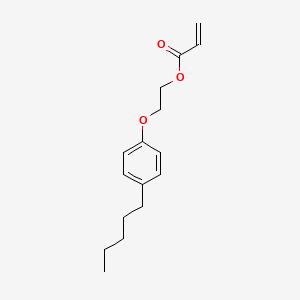
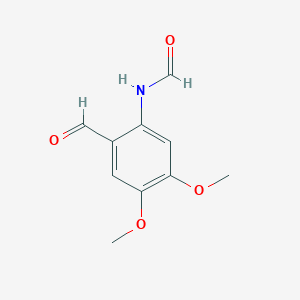
![[Methyl(phenyl)amino]methanol](/img/structure/B14333498.png)
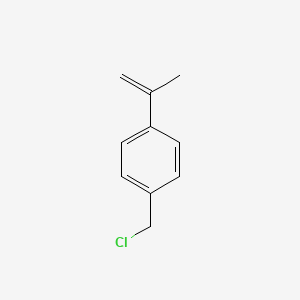
![1,1',1''-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one)](/img/structure/B14333504.png)
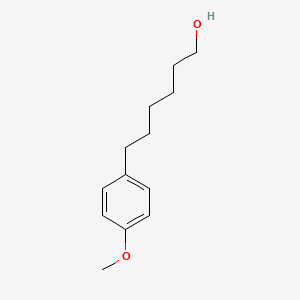

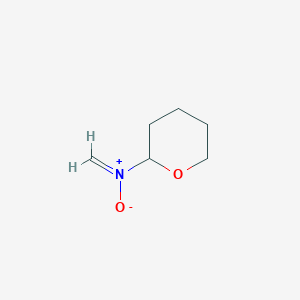
![1-[1,1-Bis(methylselanyl)ethyl]-4-methylbenzene](/img/structure/B14333532.png)
